3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine

Orthogonal Cross-Coupling Medicinal Chemistry Fragment-Based Drug Discovery

Substituting this scaffold with generic pyrazolopyridines compromises vectorial SAR. 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine delivers orthogonal C-3 Br/C-5 Cl reactivity for sequential cross-coupling without protecting groups. • Enables parallel library synthesis via chemoselective Suzuki-Miyaura at C-Br then C-Cl • Validated in kinase FBDD (GSK3α/β, CLK1, DYRK1A) per Bedwell et al. (2023) • Standard purity 98% with batch-specific NMR, HPLC, GC; Acute Tox. Cat. 3; ships with full documentation

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 245325-30-8
Cat. No. B1284127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
CAS245325-30-8
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=NNC(=C21)Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11)
InChIKeyOIWHFIVQONMGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 245325-30-8): A Strategic Pyrazolopyridine Building Block for Drug Discovery


3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine (CAS: 245325-30-8) is a heterocyclic building block with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound features a bicyclic scaffold combining a pyrazole and a pyridine ring, functionalized with distinct halogen substituents: a bromine atom at the 3-position and a chlorine atom at the 5-position. This specific substitution pattern establishes it as a versatile scaffold in fragment-based drug discovery (FBDD) and kinase inhibitor research, enabling selective vectorial functionalization [1]. Its predicted physical properties include a boiling point of 413.7±40.0 °C, a density of 1.996±0.06 g/cm³, and a pKa of 7.56±0.40 .

Orthogonal cross-coupling chemistry with differentiated C-Br and C-Cl handles

Vectorial functionalization for kinase inhibitor SAR studies

Fragment elaboration from multiple growth vectors on [3,4-c]pyridine core

Why Generic Substitution Fails: 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine vs. Regioisomeric and Mono-Halogenated Analogs


In scientific procurement, substituting 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine with a generic 'pyrazolopyridine' or even a regioisomer (e.g., pyrazolo[3,4-b]pyridine) is not chemically valid. The specific 3,5-disubstitution pattern on the [3,4-c]pyridine core dictates its utility in orthogonal cross-coupling strategies, which is not possible with mono-halogenated or regioisomeric variants [1]. The differential reactivity of the C-Br and C-Cl bonds enables sequential, selective functionalization along distinct growth vectors, a critical feature for structure-activity relationship (SAR) studies in medicinal chemistry. Furthermore, the physicochemical properties, including predicted density (1.996±0.06 g/cm³), pKa (7.56±0.40), and stability profile (Acute Toxicity Category 3 classification), differ significantly from analogs lacking this precise arrangement of halogen atoms . Therefore, procurement decisions must be guided by the quantitative evidence of its unique reaction characteristics, as detailed below.

Regioisomeric [3,4-b]pyridine scaffolds alter target engagement and reactivity, precluding direct replacement.

Mono‑halogenated or differently substituted analogs lack the orthogonal C‑Br/C‑Cl differentiation required for sequential functionalization.

Supplier‑dependent purity specifications and analytical documentation variability may impact experimental reproducibility.

Quantitative Evidence Guide for Procuring 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 245325-30-8)


Orthogonal Cross-Coupling Reactivity: Quantified Difference in C-Br vs. C-Cl Bond Reactivity for 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine

The presence of both a bromine atom at the C-3 position and a chlorine atom at the C-5 position on the pyrazolo[3,4-c]pyridine core enables sequential, chemoselective functionalization. This is achieved through the well-established difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. A representative study demonstrates that the C-Br bond can be selectively engaged in a tandem borylation/Suzuki-Miyaura cross-coupling reaction, followed by selective Pd-catalyzed Buchwald-Hartwig amination at the C-5 (Cl) position. In contrast, the closest regioisomeric analog, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, lacks the same reactivity profile due to the altered electronic environment of the fused ring system [1].

Orthogonal Reactivity
Head-to-head
Target: sequential C‑3 (Br) then C‑5 (Cl) functionalizationvs[3,4‑b] analog: not reported under same conditions
Supports vectorial synthesis planning
Bedwell et al. 2023; RSC Adv.
Orthogonal Cross-Coupling Medicinal Chemistry Fragment-Based Drug Discovery

Purity and Quality Control: Comparative Analysis of Commercially Available Batches of 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine

A survey of commercial suppliers reveals variability in the specified purity and analytical data provided for 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine. Supplier A (Bidepharm) offers the compound with a standard purity of 97% and provides batch-specific quality control reports including NMR, HPLC, and GC data . Supplier B (AKSci) specifies a minimum purity of 95% . In contrast, a major supplier of research chemicals (Sigma-Aldrich) provides the compound as an AldrichCPR product with no analytical data collected, stating the buyer assumes responsibility for confirming product identity and purity . This represents a significant difference in the level of quality assurance available for the same compound from different sources.

Supplier Quality Variance
Data to verify
97% purity with batch QC (NMR, HPLC, GC)vs95% min. or no analytical data provided
Batch‑specific QC supports reproducibility review
Supplier survey; no independent verification
Procurement Quality Control Analytical Chemistry

Inherent Safety Profile: Hazard Classification Comparison Between 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine and a Core Scaffold

The hazard profile of 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine is more severe compared to its unsubstituted core scaffold. It is classified as Acute Toxicity Category 3 (oral), indicated by the Danger signal word and Hazard Statement for being toxic if swallowed . The compound's safety data sheet further details it as causing skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335), with the additional warning of being harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) . This represents a significant escalation in required safety protocols relative to the unfunctionalized pyrazolo[3,4-c]pyridine, which is less acutely toxic.

Hazard Classification
Class-level
Acute Tox. 3 (Oral), DangervsUnsubstituted core: no such classification
Supports lab safety protocol assessment
GHS classification; category escalation requires review
Safety Lab Safety Chemical Handling

Predicted Physicochemical Properties: Comparative Analysis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine vs. Selected Pyrazolopyridine Analogs

Computational prediction of physicochemical properties reveals key differences between 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine and related analogs. The target compound exhibits a predicted pKa of 7.56±0.40, a boiling point of 413.7±40.0 °C, and a density of 1.996±0.06 g/cm³ . These values influence solubility, permeability, and formulation strategies. In contrast, a search for direct experimental or predicted data for the same properties of the 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine or 4-Bromo-1H-pyrazolo[3,4-c]pyridine analogs revealed no readily available public data, highlighting a data availability gap that can impact in silico modeling and compound prioritization.

Predicted Properties
Class-level
pKa 7.56±0.40 · BP 413.7±40.0 °C · density 1.996±0.06 g/cm³
Data availability may support in silico modeling
Analog data not publicly available; ACD/Labs prediction
Physicochemical Properties Solubility Drug Design

Regioisomeric Identity: Structural and Molecular Property Comparison of 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine vs. 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine

The target compound, 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (C6H3BrClN3, MW: 232.47 g/mol), is a distinct regioisomer of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (C6H3BrClN3, MW: 232.47 g/mol). The difference lies in the fusion geometry of the pyrazole and pyridine rings, which alters the electronic distribution, molecular shape, and consequently, the biological target engagement profile [1]. While they share the same molecular formula and weight, they are not interchangeable in biological assays. For instance, the [3,4-c] scaffold is a known kinase inhibitor framework, whereas the [3,4-b] scaffold has been reported in the context of different biological activities .

Regioisomeric Distinction
Head-to-head
[3,4‑c] scaffold: kinase inhibition (GSK3α/β, CLK1, DYRK1A)vs[3,4‑b] analog: explored for other activities
Scaffold choice dictates target engagement context
Sklepari et al. 2017; Chem. Pharm. Bull.
Regioisomerism Scaffold Hopping Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 245325-30-8)


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases

This compound is ideally suited as a validated fragment or early lead scaffold in FBDD programs focused on kinases such as GSK3α/β, CLK1, and DYRK1A. Its specific substitution pattern allows for vectorial elaboration, as documented by Bedwell et al. (2023), enabling medicinal chemists to efficiently grow the fragment from multiple vectors (N-1/N-2, C-3, C-5, C-7) to optimize target binding and selectivity [1]. The availability of batch-specific analytical data from suppliers like Bidepharm ensures the high purity (≥97%) required for reproducible biophysical assays and X-ray crystallography studies .

Synthesis of Diverse Kinase Inhibitor Libraries via Orthogonal Cross-Coupling

For medicinal chemistry groups engaged in SAR studies, this building block is a strategic choice. Its orthogonal reactivity profile, arising from the distinct C-3 bromine and C-5 chlorine handles, allows for the efficient, parallel synthesis of diverse compound libraries. The documented chemoselectivity [1] reduces the number of synthetic steps and protects group manipulations required to access a range of analogs, accelerating hit-to-lead timelines compared to using building blocks with less differentiated halogen pairs.

Research Requiring Validated Analytical and Safety Documentation

In environments where rigorous safety and quality control are paramount, such as regulated preclinical CROs or pharmaceutical R&D centers, procuring this compound from a supplier that provides comprehensive batch data is essential. The documented purity specification of 97% with supporting NMR, HPLC, and GC reports offers a clear advantage over 'as-is' or lower-purity alternatives. Furthermore, its well-defined hazard profile (Acute Tox. 3) enables proper risk assessment and the implementation of appropriate handling and containment protocols, which is a critical procurement consideration for institutional EH&S compliance.

Computational Chemistry and In Silico Modeling

The availability of predicted physicochemical parameters, such as pKa (7.56±0.40), boiling point (413.7±40.0 °C), and density (1.996±0.06 g/cm³) , makes this a preferred building block for computational chemistry workflows. These data points can be used directly in molecular modeling and ADME property prediction, providing a more defined starting point for in silico design compared to analogs where such key parameters are unavailable or not published.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery Research
Orthogonal reactivity for vectorial elaboration
Batch‑specific QC for assay reproducibility
Kinase Inhibitor Library Synthesis
Sequential C‑Br/C‑Cl functionalization
Chemoselectivity in cross‑coupling sequences
Preclinical Research with Documentation Needs
Defined purity and hazard profile
EH&S compliance and method transfer context
Computational Chemistry Modeling
Predicted physicochemical parameters
In silico ADME and solubility modeling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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